Dbco-(peg2-VC-pab-mmae)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

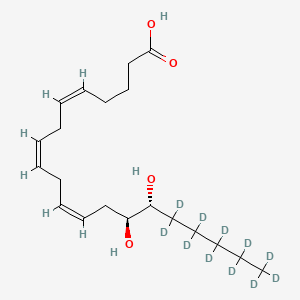

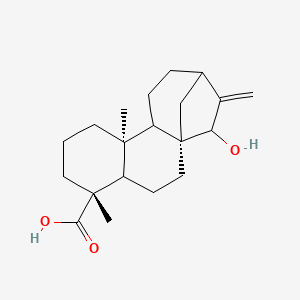

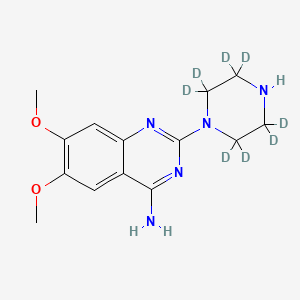

Dbco-(peg2-VC-pab-mmae)2 is a complex chemical compound that is primarily used in scientific research, particularly in the field of antibody-drug conjugates. This compound is composed of a dibenzocyclooctyne group, a polyethylene glycol linker, a valine-citrulline peptide, a para-aminobenzyloxycarbonyl group, and monomethyl auristatin E. Monomethyl auristatin E is a potent inhibitor of tubulin polymerization, making it a valuable component in targeted cancer therapies .

Métodos De Preparación

The synthesis of Dbco-(peg2-VC-pab-mmae)2 involves several steps:

Synthesis of the polyethylene glycol linker: The polyethylene glycol linker is synthesized by reacting polyethylene glycol with a suitable activating agent.

Conjugation of the dibenzocyclooctyne group: The dibenzocyclooctyne group is attached to the polyethylene glycol linker through a strain-promoted alkyne-azide cycloaddition reaction.

Attachment of the valine-citrulline peptide: The valine-citrulline peptide is conjugated to the polyethylene glycol linker using standard peptide coupling reactions.

Incorporation of the para-aminobenzyloxycarbonyl group: The para-aminobenzyloxycarbonyl group is introduced through a carbamate formation reaction.

Conjugation of monomethyl auristatin E: Finally, monomethyl auristatin E is attached to the compound through a cleavable linker.

Análisis De Reacciones Químicas

Dbco-(peg2-VC-pab-mmae)2 undergoes several types of chemical reactions:

Strain-promoted alkyne-azide cycloaddition: This reaction occurs between the dibenzocyclooctyne group and azide-containing molecules, forming stable triazole linkages.

Peptide coupling reactions: These reactions are used to attach the valine-citrulline peptide to the polyethylene glycol linker.

Carbamate formation: This reaction is used to introduce the para-aminobenzyloxycarbonyl group.

Cleavage reactions: The cleavable linker between monomethyl auristatin E and the rest of the compound can be cleaved under specific conditions, releasing the active drug.

Aplicaciones Científicas De Investigación

Dbco-(peg2-VC-pab-mmae)2 has several scientific research applications:

Antibody-drug conjugates: This compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells.

Click chemistry: The dibenzocyclooctyne group allows for strain-promoted alkyne-azide cycloaddition reactions, making this compound useful in bioconjugation and labeling studies.

Tubulin inhibition studies: Monomethyl auristatin E is a potent inhibitor of tubulin polymerization, making this compound valuable in studies of microtubule dynamics and cell division.

Mecanismo De Acción

Dbco-(peg2-VC-pab-mmae)2 exerts its effects through several mechanisms:

Targeted delivery: The compound is designed to be conjugated to antibodies, which target specific cancer cells. Once the antibody-drug conjugate binds to the cancer cell, the compound is internalized.

Cleavage of the linker: Inside the cancer cell, the cleavable linker is broken down, releasing monomethyl auristatin E.

Inhibition of tubulin polymerization: Monomethyl auristatin E binds to tubulin, preventing its polymerization and disrupting the microtubule network.

Comparación Con Compuestos Similares

Dbco-(peg2-VC-pab-mmae)2 is unique due to its combination of a dibenzocyclooctyne group, a polyethylene glycol linker, a valine-citrulline peptide, a para-aminobenzyloxycarbonyl group, and monomethyl auristatin E. Similar compounds include:

Dbco-(peg4-VC-pab-mmae): This compound has a longer polyethylene glycol linker, which may affect its pharmacokinetics and biodistribution.

Dbco-(peg2-VC-pab-mmaf): This compound uses monomethyl auristatin F instead of monomethyl auristatin E, which may have different potency and toxicity profiles.

Dbco-(peg2-VC-pab-dm1): This compound uses a different cytotoxic agent, maytansinoid 1, which has a different mechanism of action compared to monomethyl auristatin E.

Propiedades

Fórmula molecular |

C149H224N22O32 |

|---|---|

Peso molecular |

2835.5 g/mol |

Nombre IUPAC |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C149H224N22O32/c1-29-96(15)130(116(194-25)85-122(176)169-73-43-55-114(169)134(196-27)98(17)136(180)154-100(19)132(178)106-47-33-31-34-48-106)164(21)144(188)126(92(7)8)162-142(186)128(94(11)12)166(23)148(192)202-88-102-57-63-109(64-58-102)156-138(182)111(52-41-71-152-146(150)190)158-140(184)124(90(3)4)160-118(172)69-77-198-81-83-200-79-75-168(120(174)67-68-121(175)171-87-108-51-38-37-45-104(108)61-62-105-46-39-40-54-113(105)171)76-80-201-84-82-199-78-70-119(173)161-125(91(5)6)141(185)159-112(53-42-72-153-147(151)191)139(183)157-110-65-59-103(60-66-110)89-203-149(193)167(24)129(95(13)14)143(187)163-127(93(9)10)145(189)165(22)131(97(16)30-2)117(195-26)86-123(177)170-74-44-56-115(170)135(197-28)99(18)137(181)155-101(20)133(179)107-49-35-32-36-50-107/h31-40,45-51,54,57-60,63-66,90-101,111-112,114-117,124-135,178-179H,29-30,41-44,52-53,55-56,67-89H2,1-28H3,(H,154,180)(H,155,181)(H,156,182)(H,157,183)(H,158,184)(H,159,185)(H,160,172)(H,161,173)(H,162,186)(H,163,187)(H3,150,152,190)(H3,151,153,191)/t96-,97-,98+,99+,100+,101+,111-,112-,114-,115-,116+,117+,124-,125-,126-,127-,128-,129-,130-,131-,132+,133+,134+,135+/m0/s1 |

Clave InChI |

VVUBUMFIIJDYES-VRRJACBRSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N5CCC[C@H]5[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)C(C(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(C(C)CC)C(CC(=O)N5CCCC5C(C(C)C(=O)NC(C)C(C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)

![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)

![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)

![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)

![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)